N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
Brand Name: Vulcanchem
CAS No.: 852227-87-3
VCID: VC2476775
InChI: InChI=1S/C7H13N3/c1-6-4-7(5-8-2)10(3)9-6/h4,8H,5H2,1-3H3
SMILES: CC1=NN(C(=C1)CNC)C
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine

CAS No.: 852227-87-3

Cat. No.: VC2476775

Molecular Formula: C7H13N3

Molecular Weight: 139.2 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine - 852227-87-3

Specification

CAS No. 852227-87-3
Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
IUPAC Name 1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine
Standard InChI InChI=1S/C7H13N3/c1-6-4-7(5-8-2)10(3)9-6/h4,8H,5H2,1-3H3
Standard InChI Key RTTFXSJNRLYKMF-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)CNC)C
Canonical SMILES CC1=NN(C(=C1)CNC)C

Introduction

Chemical Structure and Identification

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine is characterized by its pyrazole core structure with specific substitutions. The compound contains a five-membered pyrazole ring with methyl groups at positions 1 and 3, and a methylamine-substituted methylene group at position 5.

Identification Parameters

The following table summarizes the key identification parameters of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine:

ParameterValue
CAS Number852227-87-3
Molecular FormulaC₇H₁₃N₃
Molecular Weight139.2 g/mol
IUPAC Name1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine
Standard InChIInChI=1S/C7H13N3/c1-6-4-7(5-8-2)10(3)9-6/h4,8H,5H2,1-3H3
Standard InChIKeyRTTFXSJNRLYKMF-UHFFFAOYSA-N
SMILESCC1=NN(C(=C1)CNC)C

The compound's structure includes three nitrogen atoms: two within the pyrazole ring and one in the methylamine group. This arrangement contributes to its unique chemical properties and potential interactions with biological systems .

Physical and Chemical Properties

Understanding the physical and chemical properties of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine is crucial for its proper handling and application in research settings.

Biological Activities and Research Applications

Pyrazole derivatives as a class exhibit diverse biological activities, suggesting potential applications for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine in pharmaceutical research.

Research Applications

The compound is primarily used in research settings for:

  • Pharmaceutical development: As a potential lead compound or intermediate in drug discovery

  • Structure-activity relationship studies: To understand how structural modifications affect biological activity

  • Chemical biology investigations: To probe biological systems through specific molecular interactions

Structural Analogs and Derivatives

Several structural analogs of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine exist, with modifications to the core structure that can influence physical, chemical, and biological properties.

Related Compounds

Notable related compounds include:

  • (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine (CAS: 499770-63-7): This primary amine lacks the N-methyl group of the title compound

  • N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS: 79778352): Features an additional pyrazole ring instead of the methyl group on the nitrogen

  • N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine: Contains an ethyl group instead of a methyl group on the nitrogen and has the substituent at the 4-position of the pyrazole ring

These structural variations can significantly impact properties such as solubility, reactivity, and potential biological activities .

Analytical Methods for Identification and Characterization

Accurate identification and characterization of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine are essential for research applications and quality control.

Spectroscopic Methods

The compound can be characterized using several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms in the molecule, confirming its structure

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, which are characteristic of the compound's structure

Chromatographic Methods

Chromatographic techniques used for analysis and purification include:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination

  • Gas Chromatography (GC): Applicable if the compound is sufficiently volatile or can be derivatized

  • Thin-Layer Chromatography (TLC): For rapid analysis during synthesis and purification

Future Research Directions

The unique structure of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine presents several opportunities for future research and applications.

Collaborative Research Opportunities

The compound's multifaceted nature invites collaborative research across disciplines, including:

  • Medicinal Chemistry: For developing novel therapeutics

  • Computational Chemistry: For modeling interactions with biological macromolecules

  • Toxicology: For detailed safety assessments

  • Synthetic Chemistry: For developing more efficient synthesis routes

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